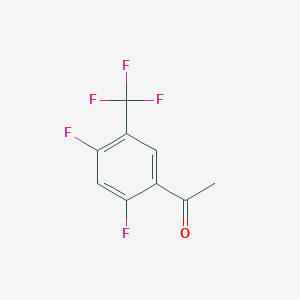

2',4'-Difluoro-5'-(trifluoromethyl)acetophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

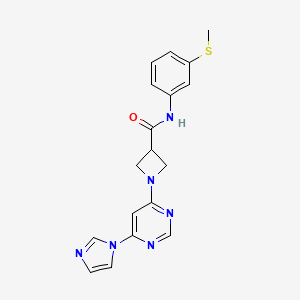

“2’,4’-Difluoro-5’-(trifluoromethyl)acetophenone” is a chemical compound with the molecular formula C9H5F5O and a molecular weight of 224.13 . It is also known as 1-(2,4-difluoro-5-(trifluoromethyl)phenyl)ethan-1-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F5O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 . This indicates that the compound has a central carbon atom (from the acetophenone group) bonded to a phenyl group and a carbonyl group. The phenyl group is substituted with two fluorine atoms and a trifluoromethyl group .Physical and Chemical Properties Analysis

This compound is a liquid at ambient temperature .科学的研究の応用

Green Chemistry Applications

The acylation of resorcinol with acetic acid represents a green chemistry approach, wherein 2',4'-Dihydroxyacetophenone is prepared. This method avoids the use of molar excess of zinc chloride and replaces hazardous acylating agents with acetic acid, utilizing solid acid catalysts for a more environmentally friendly process. The catalyst used, Amberlyst-36, showcases effectiveness and reusability, aligning with the principles of green chemistry (Yadav & Joshi, 2002).

Organic Synthesis

In the realm of organic synthesis, trifluoroacetic anhydride, aided by elemental tellurium, has been utilized for the synthesis of 2-(trifluoromethyl)oxazoles from acetophenone oxime acetates. This innovative method proceeds via a single-electron transfer (SET) reduction, leading to compounds with potential fungicidal and insecticidal activities (Luo & Weng, 2018).

Enhancing Reactivity in Polycondensation

A computational study shed light on the influence of electron-withdrawing groups on the reactivity of carbonyl compounds in polycondensation reactions. It was demonstrated that such groups lower the LUMO energy, thereby enhancing the reactivity of the compounds. This finding offers valuable insights for designing reactive monomers, particularly in the context of electrophilic aromatic substitution reactions (Ramos Peña, Zolotukhin, & Fomine, 2004).

Electrocatalysis

The electroreduction of acetophenone in ionic liquids, exploring the influence of proton availability on product distribution, represents another fascinating application. This study highlights the potential of ionic liquids as mediums for the electrocarboxylation of acetophenone, contributing to the field of green chemistry and sustainable chemical processes (Zhao, Horne, Bond, & Zhang, 2014).

Biocatalysis

A novel bacterial strain, Leifsonia xyli HS0904, was discovered to asymmetrically reduce 3,5-bis(trifluoromethyl) acetophenone, showcasing its potential as a biocatalyst. This finding opens new avenues for the production of chiral alcohols, highlighting the interplay between microbiology and organic synthesis (Wang, Cai, Ouyang, He, & Su, 2011).

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

1-[2,4-difluoro-5-(trifluoromethyl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O/c1-4(15)5-2-6(9(12,13)14)8(11)3-7(5)10/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSLKBMBPJFOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2735358.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2735366.png)

![4-chlorobenzyl 4-ethyl-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2735367.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2735368.png)

![2-methyl-N-[3-(trifluoromethyl)phenyl]-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2735369.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2735372.png)